Boc-Glu(OBzl)-OH

Catalog No.
S662689
CAS No.
13574-13-5
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Glu(OBzl)-OH

CAS Number

13574-13-5

Product Name

Boc-Glu(OBzl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1

InChI Key

AJDUMMXHVCMISJ-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-Glu(OBzl)-OH;13574-13-5;Boc-L-Glutamicacid5-benzylester;N-alpha-tert-BOC-L-glutamic-gamma-benzylester;5-BenzylN-Boc-L-glutamate;AJDUMMXHVCMISJ-ZDUSSCGKSA-N;SBB063750;L-Glutamicacid,N-[(1,1-dimethylethoxy)carbonyl]-,5-(phenylmethyl)ester;N-(tert-Butoxycarbonyl)-L-glutamicAcid5-BenzylEster;5-BenzylN-(tert-Butoxycarbonyl)-L-glutamate;(s)-5-(benzyloxy)-2-(tert-butoxycarbonylamino)-5-oxopentanoicacid;(2S)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoicacid;L-Glutamicacid,N-((1,1-dimethylethoxy)carbonyl)-,5-(phenylmethyl)ester;(2S)-2-[(tert-butoxy)carbonylamino]-4-[benzyloxycarbonyl]butanoicacid;N-((1,1-Dimethylethoxy)carbonyl)-L-glutamicacid,5-(phenylmethyl)ester;N-[(1,1-Dimethylethoxy)carbonyl]-L-glutamicacid,5-(phenylmethyl)ester;boc-l-glutamicacidgamma-benzylester;boc-glu(obzl);boc-l-glu(obzl)-oh;N-alpha-t-BOC-L-glutamic-gamma-benzylester;PubChem12178;AC1Q5XNQ;AC1L35QL;boc-l-glutamicacid(obzl);15418_ALDRICH

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Glu(OBzl)-OH is a protected amino acid, meaning its amino group (N-terminus) is chemically masked by a Boc (tert-butyloxycarbonyl) group. This prevents unwanted reactions during peptide synthesis.
  • The benzyl ester (OBzl) group protects the side chain carboxyl group of glutamic acid. This allows for selective coupling with other amino acids to form peptide bonds in a controlled manner.
  • Boc-Glu(OBzl)-OH is incorporated into the peptide chain using SPPS techniques. This method allows researchers to create peptides with specific amino acid sequences for various research applications.

Studying Glutamate Function:

  • Glutamic acid is an important neurotransmitter involved in learning, memory, and other brain functions.
  • By incorporating Boc-Glu(OBzl)-OH into peptides, researchers can investigate the role of glutamate in various biological processes.
  • The benzyl ester group can be selectively cleaved to generate a free carboxylic acid group, mimicking the natural form of glutamate. This allows researchers to study the impact of glutamate on cellular signaling and function.

Development of Therapeutic Agents:

  • Peptides containing glutamate can be potential drug candidates for neurological disorders and other diseases.
  • Using Boc-Glu(OBzl)-OH in SPPS allows for the synthesis of these peptides with desired properties for therapeutic applications.
  • Researchers can modify the structure of the peptide and the glutamate side chain to optimize its potency and selectivity for specific targets.

Boc-Glu(OBzl)-OH, also known as N-(tert-Butoxycarbonyl)-L-glutamic acid 1-benzyl ester, is a derivative of the amino acid L-glutamic acid. It is a key building block used in solid-phase peptide synthesis (SPPS) []. Glutamic acid residues are important components of peptides and proteins, contributing to their structure, function, and water solubility.


Molecular Structure Analysis

The molecule consists of three main parts:

  • Boc Protecting Group: The N-terminus (amino group) of glutamic acid is protected by a tert-butyloxycarbonyl (Boc) group. This bulky group prevents unwanted reactions at the N-terminus during peptide synthesis.
  • Glutamic Acid Core: This central portion contains the core structure of glutamic acid, with an alpha-amino group, an alpha-carboxylic acid group, and a side chain containing a carboxylic acid group.
  • Benzyl Ester: The side chain carboxylic acid of glutamic acid is further modified by a benzyl ester (OBzl). This ester group serves two purposes: a) it helps maintain solubility of the molecule in organic solvents used in peptide synthesis, and b) it acts as a temporary protecting group for the side chain carboxylic acid during peptide chain assembly [].

Chemical Reactions Analysis

Synthesis

Reactions in Peptide Synthesis:

  • Chain Elongation: During SPPS, Boc-Glu(OBzl)-OH reacts with a growing peptide chain attached to a solid support. The Boc protecting group is removed under acidic conditions, revealing the free N-terminus of the amino acid. This free amine then reacts with the C-terminus of the peptide chain, forming an amide bond and extending the peptide sequence by one amino acid unit.
  • Cleavage from Resin: After peptide chain assembly is complete, the final peptide product is cleaved from the solid support. The benzyl ester group on Boc-Glu(OBzl)-OH can be removed under various conditions, such as treatment with hydrogen fluoride (HF) or trifluoroacetic acid (TFA). This cleavage step allows the final peptide to be isolated and purified.

Physical and Chemical Properties

  • Molecular Formula: C17H23NO6 []
  • Molecular Weight: 337.37 g/mol []
  • CAS Registry Number: 13574-13-5
  • Appearance: White to off-white crystalline powder
  • Melting Point: Not readily available
  • Boiling Point: Not readily available (decomposition likely at high temperatures)
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol
  • Stability: Stable under dry conditions at room temperature. Can be hygroscopic (absorbs moisture from the air).

Boc-Glu(OBzl)-OH itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block used to incorporate glutamic acid residues into peptides during SPPS. Once incorporated into a peptide, the glutamic acid moiety can participate in various interactions depending on the specific peptide sequence. These interactions can include hydrogen bonding, ionic interactions, and involvement in protein folding and function.

  • Wear gloves, safety glasses, and a lab coat when handling.
  • Avoid inhalation of dust or vapors.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13574-13-5

General Manufacturing Information

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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